REACTION_CXSMILES
|
[F:1][CH2:2][C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=[O:4].[Br:11]Br>CCOCC.C(Cl)(Cl)Cl>[Br:11][CH:2]([F:1])[C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=[O:4]
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Name
|
|
Quantity
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2.76 g
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Type
|
reactant
|
Smiles
|
FCC(=O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
3.2 g
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Evaporation of the reaction mixture under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
BrC(C(=O)C1=CC=CC=C1)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |